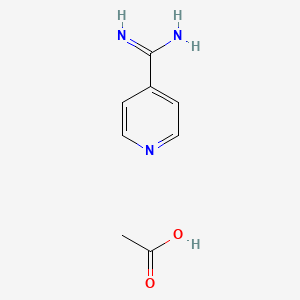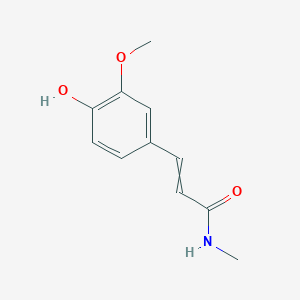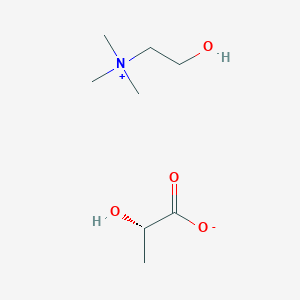
2,8-dichloro-7H-purine
描述
2,8-Dichloro-7H-purine is a chlorinated derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-7H-purine typically involves the chlorination of purine derivatives. One common method is the direct chlorination of purine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the purine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2,8-Dichloro-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 8 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of 2,8-disubstituted purines with various functional groups.
Oxidation: Formation of purine N-oxides or other oxidized derivatives.
Cross-Coupling: Formation of aryl- or alkyl-substituted purines.
科学研究应用
2,8-Dichloro-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for other purine derivatives.
Biology: Studied for its potential as an inhibitor of enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2,8-dichloro-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to bind to specific sites on enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Another chlorinated purine derivative with chlorine atoms at positions 2 and 6.
6-Chloropurine: A simpler chlorinated purine with a single chlorine atom at position 6.
8-Chloropurine: A purine derivative with a chlorine atom at position 8.
Uniqueness
2,8-Dichloro-7H-purine is unique due to the presence of chlorine atoms at both the 2 and 8 positions, which significantly alters its chemical reactivity and biological activity compared to other chlorinated purines. This dual substitution pattern provides distinct advantages in synthetic applications and potential therapeutic uses.
属性
IUPAC Name |
2,8-dichloro-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLJIIILKATPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=C(N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289984 | |
| Record name | 2,8-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89166-91-6 | |
| Record name | NSC65992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)


![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)
![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)


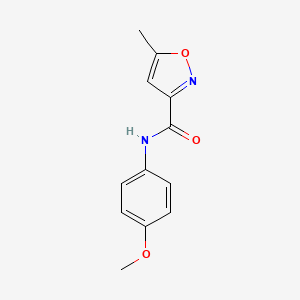
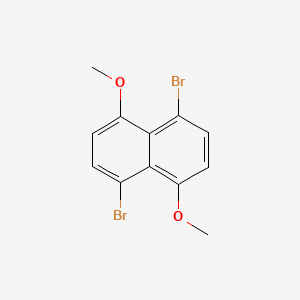
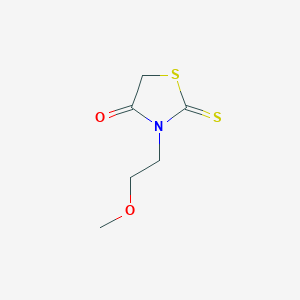
![Acetamide, N-[4-methyl-2-[(4-methylphenyl)azo]phenyl]-](/img/structure/B3058308.png)
